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Compound of Interest

Compound Name:
4-Bromo-2,6-difluorophenylacetic

acid

Cat. No.: B122118 Get Quote

4-Bromo-2,6-difluorophenylacetic acid, identified by the CAS Number 537033-54-8, is a

highly functionalized synthetic building block of significant interest to the pharmaceutical and

agrochemical industries. Its unique trifecta of reactive sites—a carboxylic acid, a bromine atom,

and a sterically constrained difluorinated aromatic ring—offers a versatile platform for the

synthesis of complex molecular architectures. The strategic placement of two fluorine atoms

ortho to the acetic acid side chain imparts profound effects on the molecule's physicochemical

properties, including acidity, lipophilicity, and metabolic stability. These features are highly

desirable in drug design for modulating pharmacokinetics and pharmacodynamics.[1][2]

This guide provides an in-depth analysis of 4-Bromo-2,6-difluorophenylacetic acid, covering

its core properties, a plausible and detailed synthetic pathway, its strategic applications in drug

discovery, and essential safety protocols. This document is intended for researchers, synthetic

chemists, and drug development professionals seeking to leverage this potent intermediate in

their research and development pipelines.

Part 1: Core Physicochemical and Spectroscopic
Profile
Understanding the fundamental properties of a chemical intermediate is paramount for its

effective use in synthesis and process development. The data presented below has been

aggregated from chemical databases and inferred from structurally related analogs.
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Key Properties Summary
Property Value Source / Rationale

CAS Number 537033-54-8 Chemcd Database

Molecular Formula C₈H₅BrF₂O₂ Chemcd Database

Molecular Weight 251.03 g/mol Chemcd Database

Appearance White to off-white solid
Inferred from related

compounds[3]

Melting Point Data not readily available

The related 4-

bromophenylacetic acid melts

at 114-117 °C[4]

Solubility

Expected to be soluble in polar

organic solvents (e.g., Ethanol,

DMSO, THF)

Inferred from related

compounds[4]

pKa

Expected to be lower (more

acidic) than phenylacetic acid

due to the electron-

withdrawing fluorine atoms.

Standard chemical principles

Spectroscopic Characterization
While specific spectra for this exact compound are proprietary, its structure allows for

predictable characterization by standard analytical methods.[5]

¹H NMR: The proton NMR spectrum is expected to show two key signals: a singlet for the

methylene (-CH₂-) protons adjacent to the carbonyl group, and a multiplet (likely a triplet due

to coupling with the two equivalent fluorine atoms) for the two aromatic protons. The

carboxylic acid proton will appear as a broad singlet at the downfield end of the spectrum.

¹³C NMR: The carbon NMR will be characterized by signals for the carbonyl carbon, the

methylene carbon, and four distinct aromatic carbon signals. The carbons bonded to fluorine

will show characteristic splitting (C-F coupling).
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Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the

molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1

ratio).

Part 2: Synthesis Pathway and Mechanistic
Rationale
The synthesis of 4-Bromo-2,6-difluorophenylacetic acid is not trivial and requires a multi-

step approach. A logical and efficient pathway begins with a commercially available starting

material, 1-bromo-3,5-difluorobenzene. The proposed synthesis leverages modern

organometallic chemistry to achieve the desired substitution pattern.

Proposed Synthetic Workflow
The synthesis can be logically divided into two primary stages: first, the introduction of a one-

carbon unit at the 4-position to form an aldehyde intermediate, and second, the conversion of

this aldehyde to the final phenylacetic acid product.
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Stage 1: Formylation

Stage 2: Homologation to Acetic Acid

1-Bromo-3,5-difluorobenzene

Directed Ortho-Metalation
(DoM)

1. LDA or n-BuLi
2. THF, -78°C

4-Bromo-2,6-difluorobenzaldehyde

Electrophilic Quench:
DMF or N-Formylpiperidine

4-Bromo-2,6-difluorobenzaldehyde

Wittig or Horner-Wadsworth-Emmons
Reaction

Phosphonium ylide or
Phosphonate carbanion

Intermediate Alkene/Ester

Reduction & Hydrolysis

1. H₂, Pd/C (Reduction)
2. NaOH, H₂O (Hydrolysis)

4-Bromo-2,6-difluorophenylacetic acid

Acidic Workup

Click to download full resolution via product page

Caption: Proposed two-stage synthesis of 4-Bromo-2,6-difluorophenylacetic acid.
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Step-by-Step Experimental Protocol (Conceptual)
Stage 1: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde[6]

Reaction Setup: A flame-dried, three-necked flask under an inert atmosphere (Argon or

Nitrogen) is charged with anhydrous tetrahydrofuran (THF). The solvent is cooled to -78 °C

using a dry ice/acetone bath.

Deprotonation: 1-Bromo-3,5-difluorobenzene is dissolved in anhydrous THF and added to

the flask. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-

butyllithium (n-BuLi) is added dropwise.

Causality: The fluorine atoms are potent ortho-directing groups for metalation. The strong

base selectively removes the proton between the two fluorine atoms (the most acidic

aromatic proton), generating a lithiated intermediate.

Electrophilic Quench: An electrophilic formylating agent, such as N,N-dimethylformamide

(DMF), is added to the reaction mixture. The reaction is allowed to stir at low temperature

before slowly warming.[6]

Causality: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of

DMF, forming a tetrahedral intermediate which, upon acidic workup, collapses to yield the

target aldehyde.

Workup and Purification: The reaction is quenched with a saturated aqueous solution of

ammonium chloride. The organic layer is extracted, dried over anhydrous sodium sulfate,

and concentrated. The crude product is purified by column chromatography to yield 4-

Bromo-2,6-difluorobenzaldehyde.

Stage 2: Conversion to 4-Bromo-2,6-difluorophenylacetic acid

Homologation: The aldehyde from Stage 1 is subjected to a carbon-carbon bond-forming

reaction to add the required two-carbon unit. A Horner-Wadsworth-Emmons reaction is ideal.

The aldehyde is reacted with a phosphonate ester (e.g., triethyl phosphonoacetate) in the

presence of a base like sodium hydride (NaH).
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Causality: The base deprotonates the phosphonate ester, creating a stabilized carbanion

that attacks the aldehyde. The subsequent elimination of the phosphate byproduct forms

an α,β-unsaturated ester.

Reduction and Saponification: The resulting unsaturated ester is then reduced. This can be

achieved via catalytic hydrogenation (H₂ gas over a Palladium on Carbon catalyst) to

saturate the double bond. Following reduction, the ester is saponified (hydrolyzed) using a

strong base like sodium hydroxide in an aqueous/alcoholic solvent mixture.

Causality: Hydrogenation reduces the alkene to an alkane. Saponification cleaves the

ester bond, forming the sodium salt of the carboxylic acid.

Final Acidification: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl)

to a pH of ~2. This protonates the carboxylate salt, precipitating the final product, 4-Bromo-
2,6-difluorophenylacetic acid. The solid can then be collected by filtration, washed, and

dried.

Part 3: Applications in Drug Discovery and
Development
The strategic value of 4-Bromo-2,6-difluorophenylacetic acid lies in its utility as a scaffold

that can be elaborated into more complex drug candidates. The fluorine and bromine atoms are

not mere placeholders but active contributors to the molecule's potential biological activity.

The Role of Halogenation in Drug Design
Fluorine Substitution: The two ortho-fluorine atoms are critical. They are potent electron-

withdrawing groups, which lowers the pKa of the carboxylic acid, potentially affecting its

interaction with biological targets. Furthermore, fluorine can enhance metabolic stability by

blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2] The

steric bulk of the fluorine atoms also restricts the rotation of the phenyl ring, locking the

molecule into a preferred conformation which can improve binding affinity to a target protein.

Bromine as a Synthetic Handle: The bromine atom is an exceptionally versatile functional

group for further chemical modification. It is an ideal substrate for a wide range of palladium-

catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig
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amination. This allows for the facile introduction of diverse aryl, alkyl, or nitrogen-containing

groups at this position.

Logical Workflow in Fragment-Based Drug Discovery
(FBDD)
This compound can be viewed as a high-value fragment for FBDD campaigns. Its properties

allow for systematic exploration of the chemical space around a biological target.

Lead Optimization via Cross-Coupling

Initial Fragment Hit
(4-Bromo-2,6-difluorophenylacetic acid)

Vector for Elaboration
(Bromine Atom)

Pharmacophore Element
(Carboxylic Acid)

Metabolic/Conformational
Control (Difluoro Group)

Target Protein Binding Pocket

Binding

Suzuki Coupling
(+ Boronic Acid)

Sonogashira Coupling
(+ Alkyne)

Buchwald-Hartwig
(+ Amine)

Binding

Library of Novel Analogs SAR Studies &
Lead Candidate Selection
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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